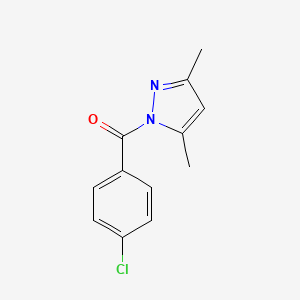
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Clomazone, is an herbicide used to control a variety of broadleaf and grassy weeds. It was first introduced in 1970 and has since become a widely used herbicide in agriculture. Clomazone has a unique mode of action that makes it effective against a broad range of weeds.
作用機序
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a vital role in photosynthesis and protect plants from oxidative stress. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, which is toxic to plants and results in the death of the weed.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have minimal toxicity to humans and animals. It has low acute toxicity and is not carcinogenic. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is rapidly metabolized and excreted from the body, and there is no evidence of bioaccumulation in the environment. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have some phytotoxicity to crops such as cotton and peanuts, but this can be minimized by proper application techniques.
実験室実験の利点と制限
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for use in laboratory experiments. It is easy to handle and has a long shelf life. It is effective against a broad range of weeds, which makes it useful for studying weed control mechanisms. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has a unique mode of action that can be used to study the biosynthesis of carotenoids in plants. However, there are some limitations to the use of 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole in laboratory experiments. It has some phytotoxicity to crops, which can limit its use in certain studies. It is also not effective against all weed species, which can limit its usefulness in some experiments.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research is the development of new formulations that can improve its efficacy and reduce its phytotoxicity. Another area of research is the investigation of its mode of action and the biosynthesis of carotenoids in plants. There is also a need for more research on the environmental fate and transport of 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole and its impact on non-target organisms. Finally, there is a need for more research on the development of sustainable weed management strategies that incorporate the use of 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole and other herbicides.
合成法
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is synthesized by reacting 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography. The overall yield of the synthesis is around 50%.
科学的研究の応用
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its herbicidal properties. It has been used in various agricultural crops such as soybean, cotton, corn, and peanuts. 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to be effective against a broad range of weeds, including pigweed, morningglory, and foxtail. It is also effective against some grassy weeds such as crabgrass and goosegrass.
特性
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBJSVPXZCXBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-benzoyl)-3,5-dimethyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methylbenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5534632.png)
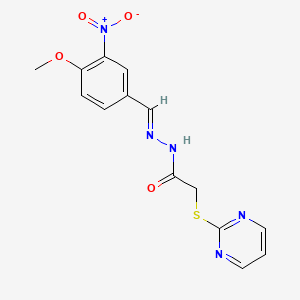
![5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol](/img/structure/B5534649.png)
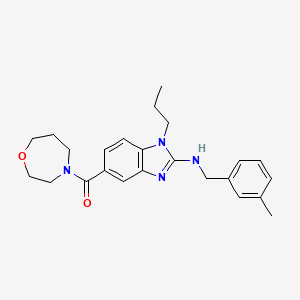
![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)
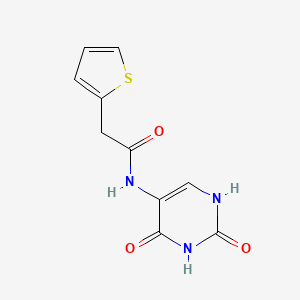
![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2H-1,2,3-triazol-2-ylacetyl)piperidine](/img/structure/B5534681.png)
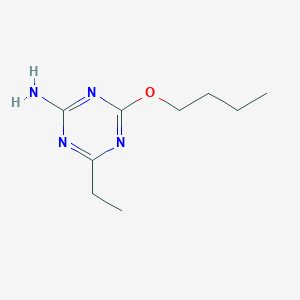
![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5534694.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)